4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre komplizierte Struktur aus, die eine Benzimidazol-Einheit, eine Phenylacetamidgruppe und eine Hydroxypropoxy-Bindung umfasst. Ihre einzigartigen chemischen Eigenschaften machen sie zu einem wertvollen Gegenstand für Studien in Chemie, Biologie, Medizin und Industrie.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorläufern. Der allgemeine Syntheseweg umfasst:

Bildung der Benzimidazol-Einheit: Dieser Schritt beinhaltet die Kondensation von o-Phenylendiamin mit einer Carbonsäure oder deren Derivaten unter sauren Bedingungen, um den Benzimidazolring zu bilden.

Alkylierung: Das Benzimidazolderivat wird dann mit einem geeigneten Alkylhalogenid alkyliert, um die Propylgruppe einzuführen.

Aminierung: Das alkylierte Benzimidazol wird mit einem Phenylmethylamin-Derivat umgesetzt, um die Zwischenverbindung zu bilden.

Bildung der Hydroxypropoxy-Bindung: Die Zwischenverbindung wird dann mit einem Epoxid umgesetzt, um die Hydroxypropoxygruppe einzuführen.

Acetylierung: Schließlich wird die Verbindung mit Phenylacetylchlorid acetyliert, um die Zielverbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs beinhalten, um die Ausbeute und Reinheit zu verbessern. Dazu gehört die Verwendung von Hochdruckreaktoren, automatisierten Syntheseanlagen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxypropoxygruppe kann oxidiert werden, um ein Keton- oder Aldehydderivat zu bilden.

Reduktion: Der Benzimidazolring kann unter bestimmten Bedingungen reduziert werden, um ein Dihydrobenzimidazolderivat zu bilden.

Substitution: Die Phenylacetamidgruppe kann nucleophile Substitutionsreaktionen eingehen, um verschiedene Substituenten einzuführen.

Häufige Reagenzien und Bedingungen

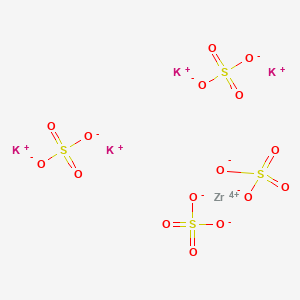

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nucleophile wie Amine, Thiole und Halogenide werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Keton- oder Aldehydderivate (Oxidation), Dihydrobenzimidazolderivate (Reduktion) und verschiedene substituierte Phenylacetamidderivate (Substitution).

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale und krebshemmende Eigenschaften.

Medizin: Die Forschung ist im Gange, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, zu erforschen.

Industrie: Die Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Benzimidazol-Einheit ist dafür bekannt, mit DNA und Enzymen zu interagieren, was zu einer Hemmung der DNA-Synthese und Enzymaktivität führt. Die Phenylacetamidgruppe kann die Bindungsaffinität der Verbindung zu ihren Zielstrukturen verbessern, während die Hydroxypropoxy-Bindung zusätzliche Stellen für Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen bietet.

Wissenschaftliche Forschungsanwendungen

4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, leading to inhibition of DNA synthesis and enzyme activity. The phenylacetamide group may enhance the compound’s binding affinity to its targets, while the hydroxypropoxy linkage provides additional sites for hydrogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

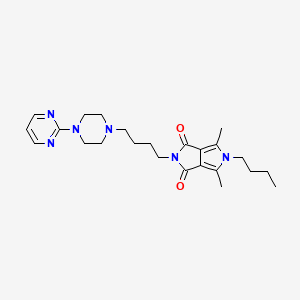

3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl Domperidon: Diese Verbindung teilt die Benzimidazol-Einheit und die Propyl-Bindung, unterscheidet sich aber in ihrer Gesamtstruktur und biologischen Aktivität.

1,3-Dihydro-1-[3-(1-Piperidinyl)propyl]-2H-benzimidazol-2-on: Ein weiteres Benzimidazolderivat mit einem anderen Substitutionsschema und pharmakologischem Profil.

Einzigartigkeit

4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide ist aufgrund seiner Kombination aus funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen, einzigartig. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine potenziellen therapeutischen Anwendungen machen es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung.

Eigenschaften

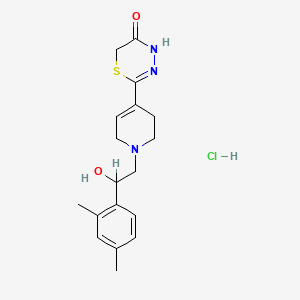

CAS-Nummer |

84255-04-9 |

|---|---|

Molekularformel |

C28H32N4O4 |

Molekulargewicht |

488.6 g/mol |

IUPAC-Name |

2-[4-[3-[benzyl-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]amino]-2-hydroxypropoxy]phenyl]acetamide |

InChI |

InChI=1S/C28H32N4O4/c29-27(34)17-21-11-13-24(14-12-21)36-20-23(33)19-31(18-22-7-2-1-3-8-22)15-6-16-32-26-10-5-4-9-25(26)30-28(32)35/h1-5,7-14,23,33H,6,15-20H2,(H2,29,34)(H,30,35) |

InChI-Schlüssel |

QCSFBRDXPIUVII-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CN(CCCN2C3=CC=CC=C3NC2=O)CC(COC4=CC=C(C=C4)CC(=O)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)

![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)